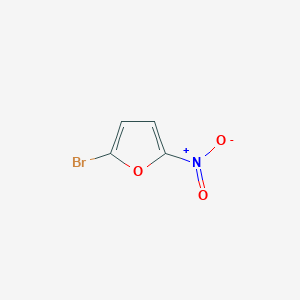
3-Amino-n-benzylpropanamide
Vue d'ensemble
Description
3-Amino-n-benzylpropanamide is an organic compound with the molecular formula C10H14N2O It is characterized by the presence of an amino group, a benzyl group, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-n-benzylpropanamide typically involves the reaction of benzylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis. The general synthetic route can be summarized as follows:
Reaction of Benzylamine with Acrylonitrile: Benzylamine reacts with acrylonitrile in the presence of a base such as sodium hydroxide to form N-benzyl-3-aminopropionitrile.
Hydrogenation: The nitrile group in N-benzyl-3-aminopropionitrile is reduced to an amine using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Hydrolysis: The resulting N-benzyl-3-aminopropylamine is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-n-benzylpropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of this compound.
Reduction: 3-Amino-n-benzylpropylamine.
Substitution: Halogenated or nitrated derivatives of the benzyl group.
Applications De Recherche Scientifique
3-Amino-n-benzylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mécanisme D'action
The mechanism of action of 3-Amino-n-benzylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-n-phenylpropanamide: Similar structure but with a phenyl group instead of a benzyl group.
3-Amino-n-methylpropanamide: Similar structure but with a methyl group instead of a benzyl group.
3-Amino-n-ethylpropanamide: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
3-Amino-n-benzylpropanamide is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. The benzyl group enhances the compound’s ability to interact with hydrophobic pockets in enzymes and receptors, potentially leading to higher binding affinity and specificity.
Propriétés
IUPAC Name |
3-amino-N-benzylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJKQHPTZJRELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285499 | |
| Record name | 3-amino-n-benzylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64018-20-8 | |
| Record name | NSC42061 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-amino-n-benzylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 3-amino-N-benzylpropanamide obtained in the study?
A1: The study isolated this compound as one of the products formed after exposing nialamide to gamma radiation at a dose of 50 kGy []. This suggests that the compound is a degradation product of nialamide under these specific conditions.
Q2: Is there any information about the potential biological activity of this compound in this research?
A2: No, the study focuses on the anti-inflammatory properties of HBPA (3-hydroxy-N-benzylpropanamide) and does not investigate or discuss any potential activities of this compound [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)




![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)
![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)

